3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole is a complex heterocyclic compound that features a unique combination of pyrazole, azetidine, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Azetidine Formation: The azetidine ring is then introduced by reacting the pyrazole derivative with an appropriate azetidinone precursor under controlled conditions.
Oxadiazole Ring Formation: Finally, the oxadiazole ring is formed by cyclization of the intermediate with a suitable nitrile oxide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and green chemistry principles can also be incorporated to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one
- 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole is unique due to its combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-15(8-18-22(11)14-6-4-3-5-7-14)17(23)21-9-13(10-21)16-19-12(2)20-24-16/h3-8,13H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWJDFJVXYDCSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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